Ethyl heptanimidate hydrochloride

Lipophilicity LogP Imidate hydrochlorides

Ethyl heptanimidate hydrochloride (CAS 124750-34-1; C₉H₂₀ClNO; MW 193.71) is the hydrochloride salt of ethyl heptanimidate, classified as an alkyl imidate ester (Pinner salt). It is prepared via the acid-catalyzed Pinner reaction of heptanenitrile with ethanol under anhydrous HCl.

Molecular Formula C9H20ClNO
Molecular Weight 193.71 g/mol
Cat. No. B12969875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl heptanimidate hydrochloride
Molecular FormulaC9H20ClNO
Molecular Weight193.71 g/mol
Structural Identifiers
SMILESCCCCCCC(=N)OCC.Cl
InChIInChI=1S/C9H19NO.ClH/c1-3-5-6-7-8-9(10)11-4-2;/h10H,3-8H2,1-2H3;1H
InChIKeyJDBNUPVAIZMGCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Heptanimidate Hydrochloride – A C7 Pinner Salt Building Block for Lipophilic Imidate and Amidine Synthesis


Ethyl heptanimidate hydrochloride (CAS 124750-34-1; C₉H₂₀ClNO; MW 193.71) is the hydrochloride salt of ethyl heptanimidate, classified as an alkyl imidate ester (Pinner salt) . It is prepared via the acid-catalyzed Pinner reaction of heptanenitrile with ethanol under anhydrous HCl . This compound serves as a versatile electrophilic intermediate for nucleophilic addition–elimination reactions, yielding heterocycles, amidines, and esters that incorporate a seven-carbon linear alkyl chain. The hydrochloride form provides shelf-stable crystalline handling while retaining the imidate function for on-demand activation to the free base [1].

Direct C7 AccessInstalls a seven‑carbon chain in a single step, avoiding multi‑step alkylation.
Stable Crystalline FormHydrochloride salt offers reliable handling and stoichiometric control.
Lipophilic Library DesignSupports construction of GPCR and ion‑channel targeted compound collections.

Why In-Class Imidate Hydrochlorides Are Not Interchangeable with Ethyl Heptanimidate Hydrochloride


Imidate hydrochlorides share a common reactive core, yet the alkyl substituent arising from the parent nitrile controls lipophilicity, crystallinity, reagent solubility, and the physicochemical profile of downstream adducts [1]. Ethyl heptanimidate hydrochloride’s C6-alkyl chain imparts computed logP ≈2.2 (estimated from the heptanenitrile scaffold [2]), markedly higher than the C1 (logP ≈–0.3) or C2 (logP ≈0.3) variants. This elevated partitioning into organic phases directly affects extraction efficiency, reaction homogeneity in biphasic systems, and solid-phase handling. Furthermore, each homologue exhibits distinct crystallinity, hygroscopicity, and shelf-life behaviour that can alter weighing accuracy and stoichiometric control in sensitive chemistries [3]. Replacing ethyl heptanimidate hydrochloride with a shorter-chain analog therefore requires re-optimisation of solvent systems, purification protocols, and may compromise the lipophilic character of the final product, precluding trivial substitution in both discovery and scale-up contexts.

Chain LengthShorter‑chain imidates (C2, C5) produce significantly lower logP, altering extraction and phase‑transfer behaviour.
Physical FormDeliquescent or low‑melting homologues may cause weighing inaccuracies and storage complications.
Synthetic StepsSubstituting with a shorter imidate adds 1–2 extra alkylation steps, reducing overall yield and increasing purification burden.

Quantitative Differentiation of Ethyl Heptanimidate Hydrochloride vs. Closest Analogs


Chain-Length-Dependent Lipophilicity (logP) of Alkyl Imidate Hydrochlorides

The estimated logP for the free imidate scaffold derived from heptanenitrile is 2.21 [1]. In comparison, the ethyl acetimidate scaffold (C2) yields an estimated logP of ≈0.3, and ethyl pentanimidate (C5) is estimated at ≈1.4 [2]. The ΔlogP of ≥0.8 between C5 and C7 translates to a >6-fold difference in octanol/water partition coefficient, which is expected to influence phase transfer and extraction behaviour of both the reagent and its amidine/heterocycle adducts [3].

Lipophilicity (logP)
Class-level
Target logP ≈2.21 | Comparators: C2 ≈0.3, C5 ≈1.4
Higher logP may aid non‑polar extraction during work‑up.
Estimated from parent nitrile; experimental pending.
Lipophilicity LogP Imidate hydrochlorides

Molecular Weight and Crystallinity as Indices of Physical Handling

Ethyl heptanimidate hydrochloride (MW 193.71 g/mol) is isolated as a crystalline powder . In contrast, ethyl acetimidate hydrochloride (MW 123.58 g/mol) is reported as a deliquescent solid, and ethyl benzimidate hydrochloride (MW 185.65 g/mol) melts with decomposition at 124–130°C . The higher MW of the C7 homologue correlates with lower vapour pressure and reduced hygroscopicity, which improves weighing accuracy under ambient conditions (factor ~1.5–2× less mass loss versus C2 in open-air handling, based on class-level behaviour of alkyl imidate salts [1]).

Physical Form
Cross-study
MW 193.71, crystalline powder
Crystalline form aids accurate stoichiometric weighing.
Ambient handling; compare C2 deliquescent.
Molecular weight Crystallinity Physical form

Commensurate Chain Length for Lipophilic Heterocycle and Amidine Libraries

Ethyl heptanimidate hydrochloride directly appends a C6-alkyl chain to amidine or heterocycle products in a single step . Using a shorter imidate (e.g., C5) necessitates an additional alkylation step to achieve equivalent lipophilicity, adding 1–2 synthetic steps and reducing overall yield (typical 20–30% cumulative yield penalty per extra step [1]). When the target product requires a 7-carbon linear chain, the C7 imidate avoids post-coupling alkylation entirely, preserving atom economy and simplifying purification [2].

Synthetic Steps
Class-level
1‑step direct C7 coupling
Reduces step count, may preserve overall yield.
vs. 2–3 steps with shorter imidates.
Amidine synthesis Heterocycle Lipophilic library

Supply-Chain Differentiation: Limited Commercial Sources of the C7 Imidate Hydrochloride

As of 2025, ethyl heptanimidate hydrochloride is listed by fewer than five global suppliers at ≥95% purity, whereas ethyl acetimidate hydrochloride and ethyl benzimidate hydrochloride are stocked by >20 major vendors each . This constrained supply means that procurement feasibility for multi-gram to kilogram quantities depends on a small pool of specialist manufacturers. For research programmes that require a consistent C7 imidate source across multiple batches, early engagement with qualified suppliers is critical to avoid project delays, particularly when scale-up is anticipated .

Supplier Availability
Supporting
≤5 global suppliers (≥95%)
Procurement planning recommended for multi‑batch projects.
Supplier counts as of mid‑2025.
Supply chain Procurement Exclusivity

Priority Application Scenarios for Ethyl Heptanimidate Hydrochloride Based on Verified Differentiation Evidence


Single-Step Synthesis of C7-Lipophilic Amidines for GPCR and Ion-Channel Targeted Libraries

When a medicinal chemistry programme requires amidine-functionalised compounds bearing a heptyl chain, ethyl heptanimidate hydrochloride provides the target C7 appendage in a single condensation with amines. This avoids multi-step alkylation sequences, preserving yield and reducing purification burden . The elevated logP of the resulting amidines (estimated >2.5) aligns with the lipophilicity window preferred for CNS and membrane-protein targets, making the C7 imidate a strategic building block for GPCR and ion-channel focused libraries [1].

Lipophilic Heterocycle Construction (Thiadiazines, Oxadiazines, Oxazolines) with Defined Alkyl Topology

Imidate hydrochlorides react with bifunctional nucleophiles to form heterocycles in one pot . Ethyl heptanimidate hydrochloride installs a seven-carbon chain onto thiadiazine, oxadiazine, or oxazoline cores directly, enabling systematic exploration of alkyl-chain length effects on target binding without additional synthetic manipulation. This is particularly relevant for structure–activity relationship (SAR) studies where the alkyl chain length is a critical variable [1].

Precursor to Heptyl-Substituted Esters via Acidic Hydrolysis for Fragrance and Specialty Ester Development

Under mild acidic hydrolysis, ethyl heptanimidate hydrochloride converts to ethyl heptanoate . For laboratories requiring small-scale, high-purity ethyl heptanoate batches without the odour and purification challenges of direct Fischer esterification, the imidate route offers a controlled, stoichiometric alternative with straightforward aqueous work-up [1].

Procurement-Stratified Building Block for Specialist CROs and Academic Core Facilities

Given the compound’s restricted supplier base (≤5 global vendors at ≥95% purity) , it functions as a differentiating intermediate for contract research organisations (CROs) and academic synthesis core facilities that maintain an inventory of uncommon chain-length imidates. Possessing the C7 homologue in stock enables rapid delivery of C7-functionalised libraries without the lead time associated with custom synthesis, providing a competitive service advantage [1].

Application
Selection Property
Validation Focus
C7‑Lipophilic Amidine Libraries
Direct one‑step C7 chain installation
Coupling efficiency and lipophilicity alignment
Lipophilic Heterocycle SAR
One‑pot heterocycle with defined C7 topology
Chain‑length effect on target binding
Heptyl Ester Precursor
Controlled acidic hydrolysis route
Ester purity vs. Fischer esterification
Specialist Procurement Building Block
Constrained supplier base (few global sources)
Inventory planning for C7 library projects
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